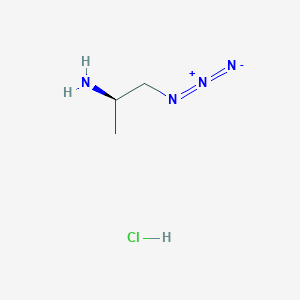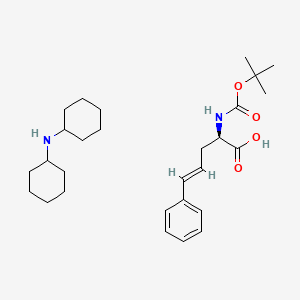![molecular formula C20H18FN3O5S B2431087 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 893935-05-2](/img/structure/B2431087.png)
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H18FN3O5S and its molecular weight is 431.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Computational and Pharmacological Potential of Heterocyclic Compounds
Research has been conducted on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, which share a structural resemblance to the compound . These studies include docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). The investigations extended to evaluating these compounds for toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. Such studies highlight the multifaceted applications of heterocyclic compounds in drug design and discovery, suggesting that similar research could explore the therapeutic and biological activities of the compound of interest (Faheem, 2018).
Radioligands for Imaging
Another area of research involves the synthesis and application of selective ligands, such as DPA-714, for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This work emphasizes the compound's potential use in diagnostic imaging, specifically for neurological conditions. The synthesis process, involving a fluorine atom for labeling with fluorine-18, illustrates the compound's applicability in developing radioligands for PET imaging, suggesting a pathway for the use of related compounds in medical diagnostics (Dollé et al., 2008).
Antioxidant Activity of Coordination Complexes
The antioxidant activity of coordination complexes constructed from pyrazole-acetamide derivatives, including a focus on hydrogen bonding's effect on the self-assembly process, represents another scientific research application. These findings can inform the development of antioxidant agents, with potential relevance to the study compound's structure and activities in similar chemical contexts (Chkirate et al., 2019).
Development of Novel Antipsychotic Agents
Further investigations into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols reveal potential applications as novel antipsychotic agents. These studies underscore the therapeutic potential of pyrazole derivatives in treating psychiatric disorders, which may extend to the compound given its structural similarities to the researched molecules (Wise et al., 1987).
Herbicidal Activity of Pyrazole Derivatives
Lastly, the herbicidal activity of substituted phenyl pyrazole derivatives offers insight into the compound's potential agricultural applications. By examining the inhibitory effects on weed growth, this research area opens up possibilities for developing novel herbicides based on the structural framework of heterocyclic compounds, including the compound of interest (Zhou et al., 2010).
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5S/c1-28-15-6-8-16(9-7-15)29-10-19(25)22-20-17-11-30(26,27)12-18(17)23-24(20)14-4-2-13(21)3-5-14/h2-9H,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRCGWSSGKORNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2431004.png)


![2-Bromo-6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2431009.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)naphthalene-1-sulfonamide](/img/structure/B2431010.png)

![8-(2-(diethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431012.png)
![3-(4-Methylphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2431013.png)
![N-(2-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2431014.png)

![ethyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2431018.png)


![ethyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2431023.png)